(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane
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Overview
Description
The compound (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is a complex organic molecule that features multiple functional groups, including tert-butyldimethylsiloxy, benzyloxy, and bromoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Benzyloxy Group:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromoethoxy group, converting it to an ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyl carbamate
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
Uniqueness
The uniqueness of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
[(1R)-2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47BrO3Si2/c1-28(2,3)34(7,8)32-19-18-25-20-24(27(21-30)33-35(9,10)29(4,5)6)16-17-26(25)31-22-23-14-12-11-13-15-23/h11-17,20,27H,18-19,21-22H2,1-10H3/t27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENVCHJJGVORAG-MHZLTWQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)[C@H](CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47BrO3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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